(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
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Description
(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C19H13BrO4 and its molecular weight is 385.213. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyran Derivatives
The compound 3-oxo-2,3-dihydrobenzofuran, an integral part of the structure, was involved in reactions with alkyl 2-cyano-3-alkoxypropenoate and alkyl 2-alkoxycarbonyl-3-alkoxypropenoate to synthesize pyran derivatives. These reactions produced compounds as a mixture of Z and E isomers, highlighting the compound's role in the formation of complex organic structures (Mérour & Cossais, 1991).
Antiviral Agents
(Z)-2-(Hydroxymethylcyclopropylidene)-methylpurines and pyrimidines, structurally similar to the given compound due to the presence of the cyclopropane moiety, were synthesized and evaluated for antiviral activity. These compounds showed effectiveness against a range of viruses, signifying the potential of cyclopropane-containing compounds in antiviral therapy (Qiu et al., 1998).
Aryl Radical Cyclization
The compound was employed in electrochemical reduction reactions involving aryl radical cyclization followed by tandem carboxylation. This synthesis pathway demonstrates the compound's utility in generating fused succinic acid derivatives, showcasing its versatility in organic synthesis (Katayama et al., 2016).
Cytotoxicity Studies
Similar benzyl- or cyanobenzyl-substituted compounds, having a resemblance to the given compound, were synthesized and their cytotoxicities were evaluated, indicating the potential application of such compounds in cancer therapy (Patil et al., 2011).
Photosensitizers in Photodynamic Therapy
Compounds structurally related to the given compound were synthesized and characterized for their properties as photosensitizers. Their high singlet oxygen quantum yield and photodegradation quantum yield make them potential candidates for photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).
Antitumor Activity
Derivatives of structurally similar compounds were synthesized and evaluated for their antitumor activity, demonstrating moderate effectiveness against various human cancer cell lines. This indicates the therapeutic potential of the given compound's structural framework in oncology (Horishny & Matiychuk, 2021).
Properties
IUPAC Name |
[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO4/c20-13-3-1-2-11(8-13)9-17-18(21)15-7-6-14(10-16(15)24-17)23-19(22)12-4-5-12/h1-3,6-10,12H,4-5H2/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQXXPIFHRLSCZ-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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